Cyclooctane-1,4-dicarbaldehyde
Description
Cyclooctane-1,4-dicarbaldehyde is an aliphatic dialdehyde featuring an eight-membered cyclooctane ring with aldehyde groups at the 1 and 4 positions. Its molecular formula is C₁₀H₁₆O₂, with an average molecular weight of 168.23 g/mol. The cyclooctane ring confers unique conformational flexibility compared to smaller cycloalkanes, influencing its reactivity and physical properties .
Properties
CAS No. |
86214-23-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
cyclooctane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-9-3-1-2-4-10(8-12)6-5-9/h7-10H,1-6H2 |
InChI Key |
WTNONHWHPOSNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CCC(C1)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctane-1,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclooctane-1,4-dimethanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. The reaction typically occurs under mild conditions, with the oxidizing agent facilitating the conversion of the hydroxyl groups to formyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of cyclooctane derivatives. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclooctane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl groups to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclooctane-1,4-dicarboxylic acid.
Reduction: Cyclooctane-1,4-dimethanol.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclooctane-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed oxidation and reduction reactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cyclooctane-1,4-dicarbaldehyde involves its ability to undergo various chemical transformations The formyl groups are reactive sites that can participate in oxidation, reduction, and substitution reactions
Comparison with Similar Compounds
Cyclohexane-1,4-dicarbaldehyde
- Structure : Features a six-membered cyclohexane ring with aldehyde groups at 1,4 positions.
- Molecular Formula : C₈H₁₂O₂ (Avg. mass: 140.18 g/mol ) .
- Key Differences :
- Ring Strain : Cyclohexane adopts a chair conformation, minimizing ring strain, whereas cyclooctane exhibits higher flexibility with multiple conformers (e.g., boat, chair) .
- Reactivity : Cyclohexane-1,4-dicarbaldehyde is more reactive in nucleophilic additions due to reduced steric hindrance from the smaller ring.
- Physical Properties : Cyclohexane analogs generally have higher melting points (e.g., cis-Cyclohexane-1,4-dicarboxylic acid : MP >200°C ) compared to cyclooctane derivatives, which are often liquids or low-melting solids.
Benzene-1,4-dicarbaldehyde Derivatives
- Examples :
- Key Differences :
- Electronic Effects : Aromatic rings delocalize electron density, enhancing electrophilic substitution reactivity (e.g., formylation, nitration) compared to aliphatic cyclooctane derivatives .
- Applications : Benzene-based dicarbaldehydes are widely used in covalent organic frameworks (COFs) for energy storage (e.g., supercapacitors ), while cyclooctane analogs may lack π-conjugation, limiting their utility in conductive materials.
Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
- Structure : A bicyclic compound with two carboxylic acid groups.
- Molecular Formula : C₁₀H₁₄O₄ (Avg. mass: 198.22 g/mol ) .
- Key Differences: Rigidity: The bicyclic framework imposes steric constraints, reducing conformational flexibility compared to cyclooctane derivatives. Synthetic Utility: Used in high-pressure catalytic reactions (e.g., hydrogenation at 210°C ), whereas cyclooctane-1,4-dicarbaldehyde may serve as a monomer in polymer synthesis (e.g., via Wittig reactions ).
Cyclooctane-1,4-dione
- Structure : Cyclooctane with ketone groups at 1,4 positions.
- Key Differences: Oxidation State: Cyclooctane-1,4-dione is a diketone, synthesized via oxidation of cyclooctane in supercritical CO₂ (27.6% conversion, 66.9% selectivity for cyclooctanone ). Reactivity: Ketones undergo nucleophilic additions less readily than aldehydes, making the dicarbaldehyde more versatile in forming Schiff bases or imines.
Comparative Data Table
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